molecular formula C9H11Cl2N3O2 B580915 tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate CAS No. 1244949-72-1

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Cat. No.: B580915
CAS No.: 1244949-72-1
M. Wt: 264.106
InChI Key: ORNKYVWJTKTHRG-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Acids and Bases: Hydrolysis reactions typically involve strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its application. Research is ongoing to identify its specific targets and their roles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: C9H11Cl2N3O2

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its dichloropyrimidine core and tert-butyl carbamate group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNKYVWJTKTHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670391
Record name tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-72-1
Record name tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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